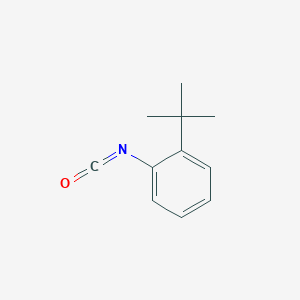

2-(Tert-Butyl)Phenyl Isocyanate

Descripción general

Descripción

2-(Tert-Butyl)Phenyl Isocyanate is an organic compound with the molecular formula C11H13NO. It is a derivative of phenyl isocyanate, where a tert-butyl group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Synthetic Routes and Reaction Conditions:

Substitution Method: One common method for synthesizing isocyanates involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium cyanate in acetonitrile. This method is highly selective for converting primary alcohols to alkyl isocyanates.

Oxidation of Isonitriles: Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride. This process is efficient and forms dimethyl sulfide as the only byproduct.

Industrial Production Methods:

- Industrially, isocyanates are often produced through the phosgenation of amines. This involves reacting an amine with phosgene to form the corresponding isocyanate and hydrogen chloride as a byproduct.

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the isocyanate group reacts with nucleophiles such as amines to form ureas.

Cycloaddition Reactions: It can also participate in cycloaddition reactions, such as the [2+2] cycloaddition with phosphagermaallene to yield 1-oxa-2-germacyclobutane.

Common Reagents and Conditions:

Nucleophiles: Amines are common nucleophiles that react with isocyanates to form ureas.

Catalysts: Trifluoroacetic anhydride and dimethyl sulfoxide are used as catalysts in oxidation reactions.

Major Products:

- The major products formed from these reactions include ureas and cycloaddition products like 1-oxa-2-germacyclobutane.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

2-(Tert-Butyl)Phenyl Isocyanate features an isocyanate functional group (NCO) that allows it to participate in various nucleophilic addition reactions. It readily reacts with alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively. This property is crucial for synthesizing new compounds in organic chemistry.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its ability to form stable complexes with transition metals enhances its utility in:

- Formation of Urethanes : The reaction of this compound with alcohols leads to the formation of urethane linkages. This reaction is significant in producing polyurethanes, which are widely used in coatings, adhesives, and elastomers .

- Synthesis of Functionalized Compounds : The compound can be utilized in the synthesis of complex molecules such as coumarins and isoxazolines through its reactivity with different nucleophiles.

Polymer Production

The compound is instrumental in the production of polyurethanes, which have extensive applications across various industries:

| Application | Details |

|---|---|

| Coatings | Used in protective coatings for surfaces due to durability. |

| Adhesives | Essential component in adhesives for bonding materials. |

| Elastomers | Contributes to flexible materials used in various products. |

Polyurethanes synthesized from this compound exhibit desirable properties such as flexibility, resilience, and resistance to wear and tear .

Medicinal Chemistry

Research has indicated potential applications of this compound in medicinal chemistry:

- Inhibition of Carcinogenesis : Studies suggest that this compound may inhibit carcinogen-induced neoplasia, making it a candidate for further research into cancer prevention strategies .

- Modification of Metal-Organic Frameworks : It has been employed to modify metal-organic frameworks (MOFs), enhancing their properties for applications in drug delivery and catalysis.

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its safety profile:

- Health Hazards : The compound is classified as an irritant and poses health risks upon exposure. Appropriate safety measures should be taken during handling .

- Environmental Impact : The use of this compound should be managed carefully to avoid adverse environmental effects due to its reactivity and potential toxicity.

Case Study 1: Synthesis of Polyurethanes

In a study focusing on the synthesis of polyurethanes using this compound, researchers demonstrated that varying the ratio of isocyanate to polyol significantly affected the mechanical properties of the resulting polyurethane foams. The optimized formulation exhibited enhanced tensile strength and elasticity compared to conventional formulations.

Case Study 2: Cancer Research

A research initiative explored the effects of this compound on cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation in certain carcinogenic models, suggesting potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-(Tert-Butyl)Phenyl Isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reaction forms a covalent bond between the isocyanate carbon and the nucleophile, resulting in the formation of ureas, carbamates, or thiocarbamates.

Comparación Con Compuestos Similares

Phenyl Isocyanate: Lacks the tert-butyl group, making it less sterically hindered and more reactive.

tert-Butyl Isocyanate: Contains a tert-butyl group but lacks the phenyl ring, resulting in different reactivity and applications.

Uniqueness:

- The presence of both the tert-butyl group and the phenyl ring in 2-(Tert-Butyl)Phenyl Isocyanate provides a unique combination of steric hindrance and reactivity, making it useful in specific synthetic applications where controlled reactivity is desired.

Actividad Biológica

2-(Tert-Butyl)Phenyl Isocyanate (TBPIC) is an aromatic isocyanate known for its reactivity and potential biological activities. As a member of the isocyanate family, TBPIC is recognized for its applications in the synthesis of polyurethanes and other organic compounds. This article explores the biological activity of TBPIC, including its mechanisms of action, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

TBPIC consists of a phenyl ring substituted with a tert-butyl group and an isocyanate functional group. Its chemical formula is C_{11}H_{13}N_{2}O, and it is characterized by its high reactivity towards nucleophiles, particularly alcohols, leading to the formation of urethane linkages.

Isocyanates like TBPIC are known to interact with biological macromolecules through nucleophilic addition reactions. The primary mechanism involves the reaction of the isocyanate group with nucleophilic sites such as amino acids in proteins or hydroxyl groups in alcohols. This reactivity can lead to modifications in protein structure and function, potentially affecting various biological pathways.

Cytotoxicity

Research indicates that TBPIC exhibits cytotoxic effects against various cell lines. The cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) upon interaction with cellular components. Elevated ROS levels can induce oxidative stress, leading to apoptosis in sensitive cell types.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 20.1 | ROS generation and apoptosis |

| SK-Hep-1 (Liver) | 25.0 | Protein modification |

| NUGC-3 (Gastric) | 30.5 | Induction of oxidative stress |

Respiratory Effects

Isocyanates are well-documented respiratory irritants. Exposure to TBPIC may lead to symptoms such as airway irritation, coughing, and potentially asthma-like symptoms due to its ability to activate transient receptor potential ankyrin 1 (TRPA1), a receptor involved in nociception and inflammation .

Occupational Exposure

In occupational settings, workers exposed to isocyanates like TBPIC have reported respiratory issues. A study indicated that even low concentrations could provoke significant health effects, highlighting the importance of monitoring exposure levels .

Therapeutic Potential

While primarily known for their toxicological profiles, some studies suggest that isocyanates may possess therapeutic potential due to their ability to modify proteins selectively. For example, certain derivatives have shown promise as inhibitors in cancer cell proliferation assays . Further research into their selective reactivity could lead to novel therapeutic agents.

Propiedades

IUPAC Name |

1-tert-butyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQNLONQWMLAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370887 | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56309-60-5 | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.